NH2-Peg4-ggfg-NH-CH2-O-CH2cooh
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Overview
Description
NH2-Peg4-ggfg-NH-CH2-O-CH2cooh is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It serves as a linker, facilitating the attachment of drugs to antibodies, which allows for targeted drug delivery in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-Peg4-ggfg-NH-CH2-O-CH2cooh involves multiple steps, typically starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with amino groups (NH2) and glycine-glycine-phenylalanine-glycine (GGFG) sequences. The final step involves the attachment of the carboxyl group (COOH) through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NH2-Peg4-ggfg-NH-CH2-O-CH2cooh undergoes various chemical reactions, including:
Condensation Reactions: Used in the synthesis of the compound itself.
Substitution Reactions: Involving the replacement of functional groups.
Hydrolysis: Breaking down the compound into its constituent parts
Common Reagents and Conditions
Common reagents used in these reactions include:
Condensing Agents: Such as carbodiimides for coupling reactions.
Solvents: Like dimethyl sulfoxide (DMSO) and water.
Catalysts: Including acids and bases to facilitate reactions
Major Products Formed
The major products formed from these reactions are typically intermediates used in the synthesis of ADCs, where the compound acts as a linker between the drug and the antibody .
Scientific Research Applications
NH2-Peg4-ggfg-NH-CH2-O-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Used in the production of bioconjugates and other specialized compounds .
Mechanism of Action
The mechanism of action of NH2-Peg4-ggfg-NH-CH2-O-CH2cooh involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing side effects and increasing therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
NH2-Peg4-NH2: Another PEG-based linker used in bioconjugation and drug delivery.
NH2-Peg4-GGFG-NH-CH2-O-CH2COOH: A variant with slight modifications in the PEG chain or functional groups
Uniqueness
This compound is unique due to its specific sequence and functional groups, which provide optimal stability and reactivity for ADC synthesis. Its ability to facilitate targeted drug delivery makes it a valuable compound in therapeutic applications .
Properties
Molecular Formula |
C29H46N6O12 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C29H46N6O12/c30-7-9-44-11-13-46-15-14-45-12-10-43-8-6-24(36)31-17-25(37)32-19-27(39)35-23(16-22-4-2-1-3-5-22)29(42)33-18-26(38)34-21-47-20-28(40)41/h1-5,23H,6-21,30H2,(H,31,36)(H,32,37)(H,33,42)(H,34,38)(H,35,39)(H,40,41)/t23-/m0/s1 |
InChI Key |
OWQZLOXMTQLASJ-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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